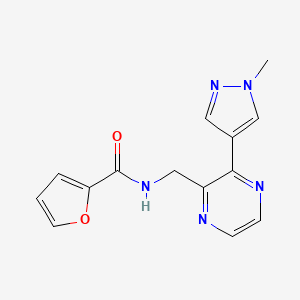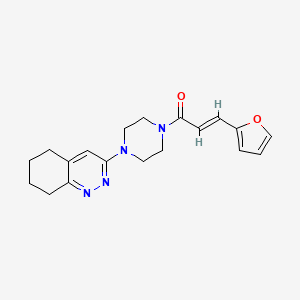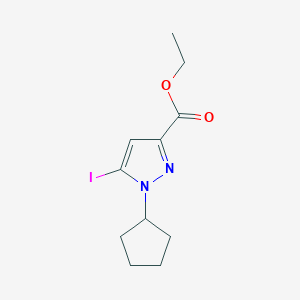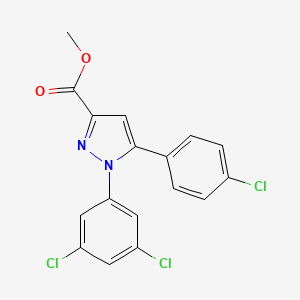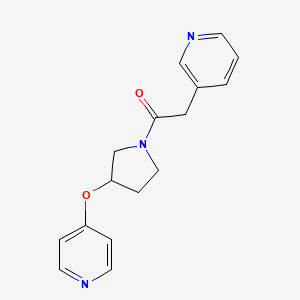
2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as KSM-66, and it is a natural extract of the ashwagandha plant.
Aplicaciones Científicas De Investigación
Catalytic Behavior in Polymerizations
- Magnesium and Zinc Complexes: Complexes using similar pyridyl functionalized alkoxy ligands have been studied for their catalytic behavior in polymerizations, with findings indicating higher activity in magnesium-based complexes compared to zinc-based ones (Wang et al., 2012).
Hydrogen Bonding and Crystal Structures
- Hydrogen-bonding Patterns: Enaminones structurally similar to the compound have been analyzed for their hydrogen bonding patterns, revealing bifurcated intra- and intermolecular hydrogen bonds forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition Efficiency: Schiff bases, which are chemically akin to the queried compound, have been evaluated for their corrosion inhibition efficiency on carbon steel in hydrochloric acid, demonstrating that certain Schiff bases act as effective corrosion inhibitors (Hegazy et al., 2012).
Catalytic Behavior in Ethylene Reactivity
- Iron and Cobalt Dichloride Complexes: Research involving 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a compound with a similar structure, in forming complexes with iron(II) and cobalt(II) dichloride, showed significant catalytic activities for ethylene reactivity (Sun et al., 2007).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: A compound structurally related to the query demonstrated significant antimicrobial activity, highlighting the potential of similar compounds in medicinal chemistry (Salimon et al., 2011).
Propiedades
IUPAC Name |
2-pyridin-3-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(10-13-2-1-6-18-11-13)19-9-5-15(12-19)21-14-3-7-17-8-4-14/h1-4,6-8,11,15H,5,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRHXDWUJUOAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
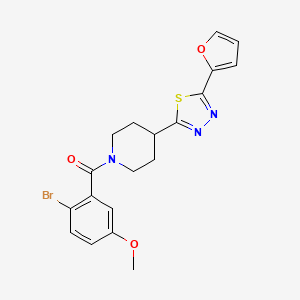
![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)
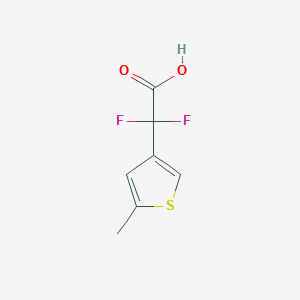
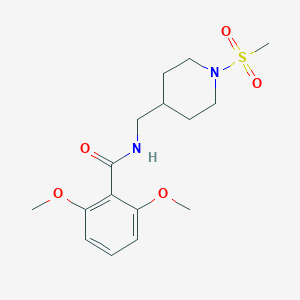
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)
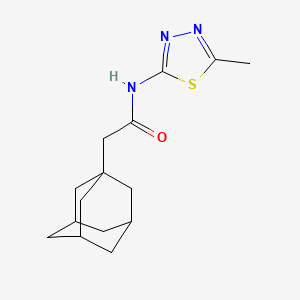
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)
